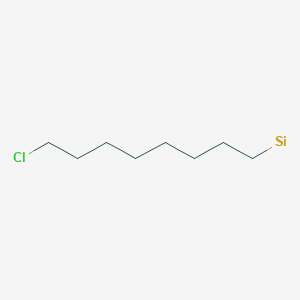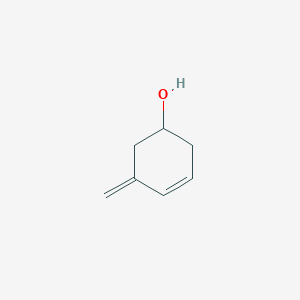
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is a heterocyclic compound belonging to the class of tetrahydropterins These compounds are characterized by their pterin moiety, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pterins, dihydropterins, and quinonoid derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pterin cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Mécanisme D'action
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and protons. Its molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other essential biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dyspropterin: A tetrahydropterin with a similar structure but different functional groups.
6-Lactoyl-5,6,7,8-tetrahydropterin: Another tetrahydropterin derivative with a lactoyl group.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropterins. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
98555-25-0 |
|---|---|
Formule moléculaire |
C8H7N5O |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-(6-oxo-7,8-dihydro-5H-pteridin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-5-8(14)13-6-3-10-4-11-7(6)12-5/h3-5H,1H2,(H,13,14)(H,10,11,12) |
Clé InChI |
VHANMCKTQRQLFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)NC(C(=O)N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


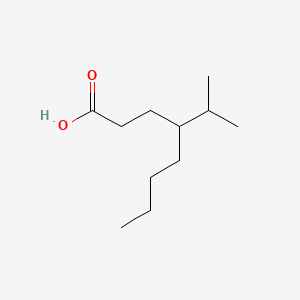
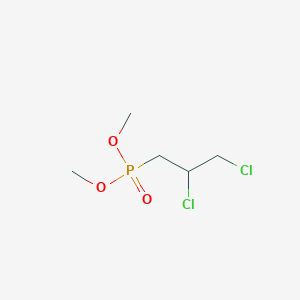
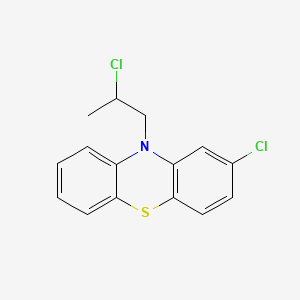

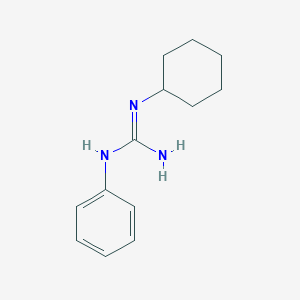
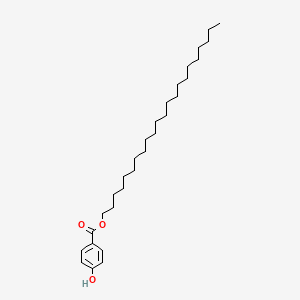
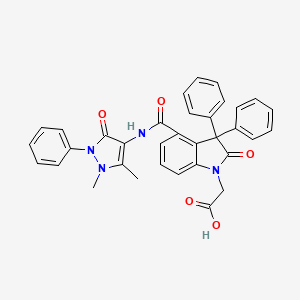
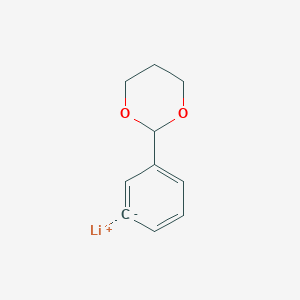
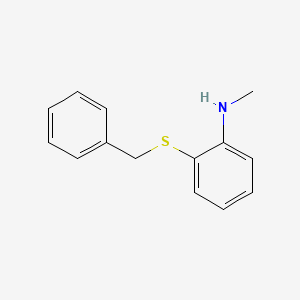
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
